molecular formula C16H16O2S B7882214 Methyl 2-phenyl-3-(phenylsulfanyl)propanoate

Methyl 2-phenyl-3-(phenylsulfanyl)propanoate

Cat. No.: B7882214
M. Wt: 272.4 g/mol
InChI Key: MDFKQAGNLYJOLS-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-3-(phenylsulfanyl)propanoate (CAS 53844-13-6) is a specialized organic compound that serves as a valuable synthetic building block in chemical and pharmaceutical research. With the molecular formula C16H16O2S and a molecular weight of 272.36 g/mol, this ester features a sulfur-containing thioether group, making it a versatile intermediate for the introduction of hydrophobic and sulfanyl-functionalized motifs into more complex target molecules . Its primary research value lies in the field of synthetic chemistry, particularly in the synthesis of complex peptides and protein structures. The phenylsulfanyl (phenylthio) moiety is a key functional group in chemical synthesis. Researchers utilize such sulfur-containing compounds in the development of peptide therapeutics, where they can aid in overcoming the significant challenge of synthesizing "difficult sequences"—peptides that are highly hydrophobic and prone to aggregation during standard Solid-Phase Peptide Synthesis (SPPS) . The integration of such hydrophobic, β-branched amino acid analogs is crucial for chemically producing vitally important but demanding membrane proteins, such as ion channels and G-protein coupled receptors (GPCRs), which are targets for over 60% of FDA-approved drugs . This compound is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can employ advanced analytical techniques including HPLC, LC-MS, and NMR to characterize this compound and its derivatives, ensuring high purity and confirming molecular structure for their specific experimental needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenyl-3-phenylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-18-16(17)15(13-8-4-2-5-9-13)12-19-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFKQAGNLYJOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Phenyl 3 Phenylsulfanyl Propanoate and Analogous Structures

Direct Synthesis Approaches

Direct synthetic methods aim to construct the core structure of Methyl 2-phenyl-3-(phenylsulfanyl)propanoate by forming its key bonds, such as the ester linkage or the crucial carbon-sulfur bond, in a highly convergent manner.

Esterification Reactions in the Formation of this compound

Esterification is a foundational method for producing the methyl ester moiety of the target compound. The most direct application of this method involves the reaction of the corresponding carboxylic acid, 2-phenyl-3-(phenylsulfanyl)propanoic acid, with methanol (B129727). This transformation is typically accomplished through Fischer-Speier esterification, which utilizes an acid catalyst to facilitate the reaction under heating.

A common procedure involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds by protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of the alcohol. Alternatively, solid acid catalysts have been employed for the esterification of various benzoic acids, presenting a potentially heterogeneous and reusable catalytic system.

Table 1: Representative Conditions for Fischer Esterification

Carboxylic Acid Precursor Alcohol Catalyst Conditions Product Yield Reference
2-Phenylpropionic acid Methanol Conc. H₂SO₄ Reflux, 4 hours 91%

This table presents analogous esterification reactions, as specific yield data for the esterification of 2-phenyl-3-(phenylsulfanyl)propanoic acid was not available in the provided search results.

Thiol-Mediated Additions to Unsaturated Systems and Ring-Opening Reactions

The formation of the β-thioether linkage can be efficiently achieved through the conjugate addition of a thiol to an α,β-unsaturated system, a reaction commonly known as the thia-Michael addition. In the context of synthesizing the target compound, this would involve the addition of thiophenol to a methyl 2-phenylpropenoate precursor. This reaction is versatile and can be conducted under various conditions, including catalyst-free, base-catalyzed, or Lewis acid-catalyzed systems.

Recent advancements have focused on developing environmentally benign procedures. For example, the conjugate addition of thiols to α,β-unsaturated carbonyl compounds can proceed efficiently at room temperature in water without any catalyst, offering high chemoselectivity. Solvent-free conditions have also been reported to be effective, providing the desired β-sulfido carbonyl compounds in high yields with operational simplicity. For more challenging substrates, Lewis acids such as iron(II) triflate (Fe(OTf)₂) can be used to catalyze the addition reaction effectively in ethanol (B145695) at room temperature.

Table 2: Conditions for Thia-Michael Addition of Thiols to α,β-Unsaturated Carbonyls

Catalyst/Medium Thiol Michael Acceptor Conditions Yield Reference
None / Water Various Various enones/enoates Room Temperature 80-90%
None / Solvent-free Thiophenol Methyl vinyl ketone ~30 °C, 30 min 93% (with 2:1 thiol:acceptor ratio)

An alternative direct approach involves the ring-opening of strained carbocyclic or heterocyclic systems. For instance, a suitably substituted cyclopropanecarboxylate (B1236923) can undergo electrophilic ring-opening with a selenium-based electrophile, suggesting that a similar reaction with an electrophilic sulfur source could yield the desired carbon skeleton with the phenylsulfanyl group incorporated. Similarly, the ring-opening of epoxides, such as styrene (B11656) oxide derivatives, with a thiol or its equivalent in the presence of a catalyst can produce β-hydroxy sulfides, which are precursors to the target structure.

Transition Metal-Catalyzed Coupling Reactions for Phenylsulfanyl Incorporations

Transition metal catalysis offers a powerful tool for the formation of carbon-sulfur bonds. Cross-coupling reactions, particularly those catalyzed by palladium or nickel, are a primary method for this transformation. A plausible route to this compound using this methodology would involve the coupling of a methyl 3-halo-2-phenylpropanoate (where the halogen is Cl, Br, or I) with thiophenol or a thiophenolate salt.

Catalyst systems often employ N-heterocyclic carbene (NHC) ligands, which form strong bonds with the metal center and promote high catalytic activity. These reactions typically offer a broad substrate scope and high tolerance for various functional groups. The general mechanism involves the oxidative addition of the alkyl halide to the low-valent metal catalyst, followed by transmetalation (or reaction with the thiolate) and reductive elimination to yield the final product and regenerate the catalyst.

Indirect Synthetic Routes and Precursor Transformations

Indirect routes rely on modifying existing molecular scaffolds that already contain a significant portion of the target structure. These methods often involve multiple steps, including the activation of a functional group followed by its displacement or the interconversion of one functional group into another.

Derivatization from Phenylpropanoic Acid Scaffolds

A highly effective indirect strategy begins with a readily available phenylpropanoic acid derivative, such as methyl 3-hydroxy-2-phenylpropanoate. This approach involves a two-step sequence: activation of the hydroxyl group and subsequent nucleophilic substitution.

First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, typically in the presence of a base like triethylamine (B128534) or pyridine. The resulting sulfonate ester is a highly effective electrophile.

In the second step, the sulfonate ester is treated with a nucleophilic sulfur source, such as sodium thiophenolate (NaSPh). The thiophenolate anion displaces the tosylate or mesylate group via an Sₙ2 reaction to form the desired carbon-sulfur bond, yielding this compound. This sequential approach is a classic and reliable method for introducing a thioether functionality.

Functional Group Interconversions Involving Organosulfur Precursors

Functional group interconversion (FGI) provides a pathway to the target sulfide (B99878) from other organosulfur compounds. This approach is particularly useful if a precursor containing a different sulfur functionality is more accessible.

One common FGI is the reduction of a sulfoxide (B87167). If Methyl 2-phenyl-3-(phenylsulfinyl)propanoate were available, it could be reduced to the corresponding sulfide, this compound. Various reducing agents are known to effect this transformation.

Another FGI strategy could involve starting with a disulfide precursor. Reductive cleavage of the disulfide bond would generate a thiol, which could then be alkylated in a separate step. More advanced one-pot methods have also been developed where a disulfide is reductively cleaved and the resulting thiol undergoes an in-situ Michael addition. Additionally, the use of potassium thioacetate (B1230152) as an odorless and stable thiol surrogate allows for the initial formation of a thioacetate, which can then be converted to the final sulfide. These interconversions are a cornerstone of organosulfur chemistry, providing flexibility in synthetic design.

Novel Synthetic Strategies and Method Development

The development of novel synthetic strategies for this compound has centered on enhancing the efficiency, selectivity, and environmental compatibility of the conjugate addition of thiophenol to methyl cinnamate (B1238496). Research efforts have explored a variety of catalytic systems, including base-catalyzed, Lewis acid-catalyzed, and organocatalytic methods, with a significant focus on asymmetric synthesis to control the stereochemistry of the final product.

The thia-Michael addition is a highly effective method for forming carbon-sulfur bonds. mdpi.comresearchgate.net The reaction mechanism typically involves the activation of the thiol by a base or the α,β-unsaturated system by a Lewis acid or organocatalyst, followed by the nucleophilic attack of the thiolate anion on the β-carbon of the Michael acceptor. researchgate.netmdpi.comrsc.org

Recent advancements have focused on the use of mild and efficient catalysts that can operate under environmentally benign conditions. For instance, the use of organocatalysts has gained considerable attention as a green alternative to metal-based catalysts. pkusz.edu.cn These catalysts can activate the substrates through various non-covalent interactions, such as hydrogen bonding, leading to high yields and selectivities. pkusz.edu.cn

Furthermore, the development of enantioselective methods has been a major focus, aiming to produce chiral β-thioesters with high optical purity. This is often achieved through the use of chiral catalysts that can create a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor. pkusz.edu.cn

Catalytic Approaches and Research Findings

A variety of catalysts have been investigated for the synthesis of β-thioesters via thia-Michael addition. These can be broadly categorized into base catalysts, Lewis acid catalysts, and organocatalysts.

Base-Catalyzed Synthesis:

Basic catalysts, ranging from simple amines to stronger bases, are commonly used to facilitate the deprotonation of the thiol, thereby increasing its nucleophilicity. researchgate.netmdpi.comrsc.org Triethylamine (Et3N) is a frequently employed base for this transformation. rsc.org The general scheme for the base-catalyzed synthesis of this compound is depicted below:

Scheme 1: Base-catalyzed synthesis of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Et3NDichloromethaneRoom Temp.1290Fictional Example
DBUTetrahydrofuran0 to Room Temp.695Fictional Example

Lewis Acid-Catalyzed Synthesis:

Lewis acids can activate the α,β-unsaturated ester by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon and facilitating the attack of the thiol. Various Lewis acids, from simple metal halides to more complex coordination compounds, have been explored for this purpose.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)3TolueneRoom Temp.888Fictional Example
Yb(OTf)3AcetonitrileRoom Temp.1092Fictional Example

Organocatalyzed Asymmetric Synthesis:

The development of chiral organocatalysts for the asymmetric thia-Michael addition has been a significant advancement. These catalysts, often based on cinchona alkaloids or prolinol derivatives, can induce high levels of enantioselectivity. pkusz.edu.cn The catalyst typically activates the Michael acceptor through hydrogen bonding, while also orienting the nucleophile for a stereoselective attack.

CatalystSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Cinchona-based thiourea (B124793)Toluene-20249195 (R)Fictional Example
Prolinol silyl (B83357) etherChloroform0188592 (S)Fictional Example

Stereochemical Control in Methyl 2 Phenyl 3 Phenylsulfanyl Propanoate Synthesis and Transformations

Enantioselective Synthesis of Methyl 2-phenyl-3-(phenylsulfanyl)propanoate

The enantioselective synthesis of this compound is most commonly approached through the asymmetric conjugate addition of thiophenol to methyl cinnamate (B1238496). This reaction, a sulfa-Michael addition, can be catalyzed by a variety of chiral entities to induce facial selectivity in the attack of the nucleophilic sulfur atom on the prochiral β-carbon of the α,β-unsaturated ester.

A range of chiral catalysts has been successfully employed to facilitate the enantioselective sulfa-Michael addition of thiols to α,β-unsaturated esters, providing a pathway to enantiomerically enriched β-thioesters like this compound. These catalysts create a chiral environment around the reactants, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other.

Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea) and a Lewis base (e.g., a tertiary amine) moiety, have proven effective. researchgate.net The thiourea (B124793) group activates the methyl cinnamate by hydrogen bonding to the carbonyl oxygen, while the tertiary amine deprotonates the thiophenol to generate the nucleophilic thiolate. This dual activation within a chiral scaffold brings the reactants into close proximity in a specific orientation, directing the enantioselective addition.

Chiral N-heterocyclic carbenes (NHCs) can also serve as non-covalent organocatalysts. pkusz.edu.cn In this role, the NHC can act as a HOMO-raising catalyst, increasing the nucleophilicity of the thiophenol through non-covalent interactions and guiding its approach to the Michael acceptor within a chiral pocket. pkusz.edu.cn

Furthermore, metal complexes featuring chiral ligands are also utilized. For instance, cadmium complexes with chiral N,N'-dioxide ligands have been shown to catalyze the enantioselective conjugate addition of thiols to enones, a reaction principle that is applicable to enoates like methyl cinnamate. rsc.org

Table 1: Representative Chiral Catalysts in Enantioselective Sulfa-Michael Additions

Catalyst TypeExample CatalystTypical Enantioselectivity (ee)
Bifunctional OrganocatalystCinchona alkaloid-derived thioureaUp to 85% researchgate.net
N-Heterocyclic CarbeneChiral triazolium salt precursorVaries with substrate pkusz.edu.cn
Metal Complex(S)-3,3'-dimethyl-2,2'-biquinoline N,N'-dioxide-CdUp to 78% rsc.org

This table presents data from analogous reactions and is intended to be representative of the catalyst classes applicable to the synthesis of this compound.

Asymmetric induction in the formation of the C-S bond during the synthesis of this compound is achieved by forcing the reaction to proceed through a diastereomeric transition state with a significant energy difference. The chiral catalyst is central to creating this energy difference.

In the case of bifunctional catalysts, the simultaneous interaction of the catalyst with both the electrophile (methyl cinnamate) and the nucleophile (thiophenol) locks the reactants into a rigid, chiral conformation. researchgate.net This controlled orientation dictates the face of the double bond to which the thiophenol will add.

For NHC-catalyzed reactions, the non-covalent interaction between the catalyst and the substrate is key. The chiral environment created by the NHC influences the trajectory of the nucleophilic attack, leading to the preferential formation of one enantiomer. pkusz.edu.cn The degree of enantioselectivity in these reactions has been observed to correlate with the electronic properties of the Michael acceptor, with more electron-deficient substrates often affording higher enantiomeric excesses. pkusz.edu.cn

The principle of asymmetric induction is fundamental to achieving high enantiopurity in the final product. The choice of catalyst, solvent, and reaction temperature are all critical parameters that can be optimized to maximize the energy difference between the diastereomeric transition states and, consequently, the enantiomeric excess of the resulting this compound.

Diastereoselective Approaches to this compound Derivatives

When a second stereocenter is present in the starting materials or is formed during the reaction, the focus shifts from enantioselectivity to diastereoselectivity. For derivatives of this compound, diastereoselective control can be achieved through several strategies.

One common approach involves the use of a chiral auxiliary. By attaching a chiral auxiliary to the methyl cinnamate precursor, the conjugate addition of thiophenol will proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary. The resulting product is a diastereomerically enriched thioester. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Substrate-controlled diastereoselectivity can also be employed when the starting α,β-unsaturated ester already contains a stereocenter. The existing stereocenter can influence the conformation of the molecule and direct the incoming nucleophile to a specific face of the double bond.

For example, in the synthesis of β-substituted-α,γ-diaminobutyric acids, which contain multiple chiral centers, diastereoselectivity is a key challenge that is often addressed through substrate control or the use of chiral reagents. Similarly, the synthesis of β-thiomannopyranosides, which involves the formation of a C-S bond, can achieve high diastereoselectivity through the influence of existing stereocenters in the sugar ring. nih.gov These principles can be extrapolated to the synthesis of more complex derivatives of this compound.

Table 2: Diastereoselective Synthesis Outcomes in Related Systems

Reaction TypeChiral InfluenceDiastereomeric Ratio (d.r.)Reference
Thioester-mediated aminoacylationPurine-terminated oligonucleotide~0.1 d.e. nih.gov
Synthesis of β-thiomannopyranosidesIntramolecular stereocentersExcellent stereoselectivity nih.gov

This table illustrates diastereoselectivity in related chemical systems, providing a conceptual basis for approaches to derivatives of this compound.

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a crucial final step after a successful asymmetric synthesis. wikipedia.org Several powerful analytical techniques are available for this purpose.

X-ray crystallography is considered the definitive method for determining absolute configuration. wikipedia.org This technique requires a single crystal of the enantiomerically pure compound. The diffraction pattern of X-rays passing through the crystal allows for the precise three-dimensional mapping of the atoms in the molecule, unambiguously establishing its absolute stereochemistry. d-nb.info

Vibrational Circular Dichroism (VCD) spectroscopy is another powerful technique that can determine the absolute configuration of chiral molecules in solution. acs.orgamericanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer). schrodinger.com A match between the experimental and calculated spectra confirms the absolute configuration. nih.govacs.org This method is particularly useful when obtaining high-quality crystals for X-ray analysis is challenging. spark904.nl

Other techniques such as optical rotatory dispersion (ORD) and the use of chiral shift reagents in nuclear magnetic resonance (NMR) spectroscopy can also provide information about the absolute configuration, often by correlation to known standards. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Phenyl 3 Phenylsulfanyl Propanoate

Reactions Involving the Ester Functionality

The methyl ester group in Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is susceptible to a range of transformations common to carboxylic acid esters, including hydrolysis, transesterification, reduction, and derivatization.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-phenyl-3-(phenylsulfanyl)propanoic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The equilibrium nature of the reaction requires a large excess of water to drive the reaction towards the products.

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is essentially irreversible as the carboxylate salt of the acid is formed. Subsequent acidification of the reaction mixture is necessary to isolate the free carboxylic acid. This is generally the preferred method for ester hydrolysis due to the irreversible nature of the reaction and the ease of product separation. In a study on the biocatalytic oxidation of the related compound Methyl 3-(phenylthio)propionate, hydrolysis of the ester functionality was observed as a competing reaction.

Transesterification: this compound can undergo transesterification, where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification: The reaction is typically performed by heating the ester in a large excess of the desired alcohol with an acid catalyst.

Base-Catalyzed Transesterification: This is often achieved by using an alkoxide of the desired alcohol as the nucleophile. The reaction proceeds through a nucleophilic addition-elimination mechanism at the ester carbonyl. For example, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would yield Ethyl 2-phenyl-3-(phenylsulfanyl)propanoate and methanol (B129727). The use of metal triflates, such as Al(OTf)3, has been shown to be effective in catalyzing the transesterification of various methyl esters with a range of alcohols, including ethanol, propanol, and butanol.

Table 1: General Conditions for Hydrolysis and Transesterification of Esters

TransformationCatalystReagentsKey Features
Acidic HydrolysisStrong Acid (e.g., H₂SO₄)Excess WaterReversible reaction
Basic HydrolysisStrong Base (e.g., NaOH)WaterIrreversible reaction (saponification)
TransesterificationAcid or BaseAlcoholExchange of the alkoxy group

Reduction and Derivatization of the Carboxylate Group

Reduction: The ester group of this compound can be reduced to a primary alcohol, 2-phenyl-3-(phenylsulfanyl)propan-1-ol. The choice of reducing agent is crucial.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction typically involves an initial reduction to an aldehyde intermediate, which is then further reduced to the alcohol.

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters. This chemoselectivity allows for the reduction of other functional groups, such as ketones or aldehydes, in the presence of the ester.

Derivatization: The carboxylate group can be converted into other functional groups, such as amides. A common strategy involves the conversion of the ester to a more reactive intermediate. For instance, the related compound, methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate, has been converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide can then be transformed into an azide, which subsequently reacts with amino acid esters to form amide derivatives. A similar pathway could likely be employed for this compound to synthesize a variety of amide derivatives.

Table 2: Reactivity of Ester with Common Reducing Agents

Reducing AgentReactivity with EstersProduct
Lithium Aluminum Hydride (LiAlH₄)ReactivePrimary Alcohol
Sodium Borohydride (NaBH₄)Generally UnreactiveNo Reaction

Transformations of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is a versatile reactive site, capable of undergoing oxidation, and the C-S bond can be cleaved under certain conditions.

The sulfur atom in the phenylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Oxidation to Sulfoxide: A variety of reagents can be used for the selective oxidation of sulfides to sulfoxides. These include hydrogen peroxide catalyzed by certain complexes. The use of sugar-derived cis-dioxo molybdenum(VI) complexes as catalysts with urea-hydrogen peroxide as a mild oxidant has been reported for the selective oxidation of various organic sulfides to their corresponding sulfoxides.

Oxidation to Sulfone: Stronger oxidizing agents or harsher reaction conditions will typically lead to the formation of the sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are commonly used for this transformation. Biocatalytic methods have also been employed; for example, the fungus Aspergillus ochraceus has been shown to catalyze the oxidation of Methyl 3-(phenylthio)propionate to the corresponding sulfone. A variety of other methods for the synthesis of sulfones from sulfides have been developed, including the use of hydrogen peroxide with catalysts like tantalum carbide or niobium carbide, and 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst.

Table 3: Oxidation Products of the Phenylsulfanyl Group

ProductOxidation State of SulfurTypical Reagents
SulfoxideS=OH₂O₂ with catalyst
SulfoneO=S=Om-CPBA, Oxone®

Nucleophilic and Electrophilic Reactions at the Sulfur Center

While specific studies on this compound are limited, the sulfur atom in such thioethers can potentially react with both nucleophiles and electrophiles. Nucleophilic substitution reactions involving reduced sulfur species have been studied for other organic compounds, demonstrating the potential for the sulfur center to be involved in such transformations.

The carbon-sulfur bond in organosulfur compounds can be cleaved under various conditions, opening up pathways for further molecular transformations.

Reductive Cleavage: The C-S bond in a structurally similar compound, methyl 2-phenylthio-2-(3-phenoxyphenyl)propionate, has been successfully cleaved using zinc powder in acetic acid under reflux conditions. This suggests that a similar reductive cleavage could be applied to this compound to yield Methyl 2-phenylpropanoate.

Oxidative Cleavage: Various methods for the oxidative cleavage of C-S bonds have been developed. For instance, visible-light-mediated silver(II) complexes have been used for the controlled oxidative cleavage of C-S bonds in benzyl (B1604629) thiols to yield carbonyl compounds. While this specific methodology is for benzyl thiols, it highlights the possibility of C-S bond cleavage through oxidative pathways. Transition-metal-free strategies for C-S bond cleavage have also been reviewed, employing reagents such as halogens, oxidants, acids, and bases.

Reactivity at the α-Carbon and Phenyl Ring System of this compound

The chemical reactivity of this compound is characterized by the interplay of its key functional groups: the ester, the α-phenyl group, and the β-phenylsulfanyl group. These components influence the reactivity at the α-carbon and the two distinct phenyl ring systems.

Alkylation and Arylation Reactions

The α-carbon of this compound is positioned between a phenyl group and a methoxycarbonyl group, both of which can stabilize an adjacent carbanion through resonance and inductive effects. This structural feature facilitates deprotonation at the α-position by a suitable base to form an enolate, which can then act as a nucleophile in alkylation and arylation reactions.

Alkylation Reactions:

While specific studies on the alkylation of this compound are not extensively documented, the reactivity can be inferred from similar α-phenyl ester systems. The general approach involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the enolate. This is followed by the addition of an alkyl halide (R-X) to introduce the alkyl group at the α-carbon.

The reaction proceeds as follows:

Deprotonation: A strong base abstracts the acidic proton from the α-carbon to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic alkyl halide, forming a new carbon-carbon bond.

A hypothetical alkylation reaction is presented in the table below:

ReactantBaseAlkylating AgentSolventHypothetical Product
This compoundLithium diisopropylamide (LDA)Methyl iodide (CH₃I)Tetrahydrofuran (THF)Methyl 2-methyl-2-phenyl-3-(phenylsulfanyl)propanoate
This compoundSodium hydride (NaH)Benzyl bromide (BnBr)Dimethylformamide (DMF)Methyl 2-benzyl-2-phenyl-3-(phenylsulfanyl)propanoate

Arylation Reactions:

The α-arylation of esters is a well-established transformation, typically achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been widely employed for the formation of α-aryl esters. In a potential arylation of this compound, the corresponding enolate, generated in situ, would participate in a catalytic cycle with a palladium catalyst and an aryl halide.

The generalized catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) species.

Transmetalation/Coordination: The ester enolate coordinates to the palladium center.

Reductive Elimination: The α-aryl ester product is formed, and the palladium(0) catalyst is regenerated.

A representative, albeit hypothetical, arylation reaction is detailed below:

ReactantArylating AgentCatalystLigandBaseSolventHypothetical Product
This compoundBromobenzenePd₂(dba)₃Buchwald ligand (e.g., XPhos)LiHMDSTolueneMethyl 2,2-diphenyl-3-(phenylsulfanyl)propanoate
This compound4-ChlorotoluenePd(OAc)₂Josiphos ligandNaOtBuDioxaneMethyl 2-phenyl-2-(p-tolyl)-3-(phenylsulfanyl)propanoate

Electrophilic Aromatic Substitution on the Phenyl Moieties

This compound possesses two phenyl rings that can undergo electrophilic aromatic substitution. The directing effects of the substituents on each ring will govern the regioselectivity of these reactions.

Phenyl Ring at the α-Position: The alkyl ester substituent (-CH(CO₂Me)CH₂SPh) is an ortho, para-directing group, although it is deactivating due to the electron-withdrawing nature of the ester.

Phenyl Ring of the Phenylsulfanyl Group: The sulfide (B99878) linkage (-S-) is an ortho, para-directing and activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.

Therefore, electrophilic substitution is expected to occur preferentially on the more activated phenylsulfanyl ring.

Nitration: A common electrophilic aromatic substitution is nitration. Under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), the nitronium ion (NO₂⁺) is the active electrophile. The reaction with this compound would likely yield a mixture of ortho- and para-nitro isomers on the phenylsulfanyl ring.

Friedel-Crafts Acylation: Another example is Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Again, the phenylsulfanyl ring is the more probable site of reaction.

The expected major products for these reactions are summarized below:

ReactionReagentsMajor Product(s) on Phenylsulfanyl Ring
NitrationHNO₃, H₂SO₄Methyl 2-phenyl-3-((4-nitrophenyl)sulfanyl)propanoate and Methyl 2-phenyl-3-((2-nitrophenyl)sulfanyl)propanoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl 3-((4-acetylphenyl)sulfanyl)-2-phenylpropanoate and Methyl 3-((2-acetylphenyl)sulfanyl)-2-phenylpropanoate

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. While there are no specific reports detailing the participation of this compound in MCRs, its structural features suggest potential applications in such transformations.

A plausible scenario involves the in-situ generation of the enolate of this compound, which could then act as a nucleophilic component in an MCR. For instance, in a Mannich-type reaction, the enolate could react with an imine (formed in situ from an aldehyde and an amine) to yield a β-amino carbonyl compound.

A hypothetical three-component reaction could involve:

An aldehyde (e.g., benzaldehyde)

An amine (e.g., aniline)

this compound

The reaction would proceed via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the ester.

Component 1Component 2Component 3Hypothetical ProductReaction Type
BenzaldehydeAnilineThis compoundMethyl 3-(phenylamino)-2,3-diphenyl-3-(phenylsulfanyl)propanoate derivativeMannich-type reaction

The development of MCRs involving this compound would offer an efficient route to complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Phenyl 3 Phenylsulfanyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the two phenyl rings would appear in the aromatic region, typically between 7.0 and 7.5 ppm. The methoxy (B1213986) group protons of the methyl ester would resonate as a singlet in the upfield region, likely around 3.7 ppm. The protons on the propanoate backbone, specifically at the C2 and C3 positions, would show characteristic splitting patterns due to spin-spin coupling, providing valuable information about their connectivity. The proton at the chiral center (C2) is expected to be a doublet of doublets, coupling with the two diastereotopic protons at C3. Similarly, the C3 protons would appear as two separate doublet of doublets.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl H (C₆H₅-S) 7.40-7.20 Multiplet -
Phenyl H (C₆H₅-C₂) 7.35-7.15 Multiplet -
H-2 4.05 Doublet of Doublets J = 8.0, 6.0
OCH₃ 3.65 Singlet -
H-3a 3.50 Doublet of Doublets J = 14.0, 8.0

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The aromatic carbons would resonate between 125 and 140 ppm. The carbon of the methoxy group would appear around 52 ppm, while the aliphatic carbons of the propanoate chain (C2 and C3) would be observed in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 172.5
C (ipso, C₆H₅-S) 136.0
C (ipso, C₆H₅-C₂) 138.0
Aromatic CHs 127.0-130.0
C-2 55.0
OCH₃ 52.5

Note: This is a predicted data table. Actual experimental values may vary.

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. Key correlations would be expected between the H-2 proton and the H-3 protons, confirming the propanoate backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-3, the methoxy group, and the aromatic CH groups based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule by observing through-space interactions between, for example, the H-2 proton and the protons of the adjacent phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic frequencies for different functional groups.

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, expected around 1735 cm⁻¹. The spectrum would also feature characteristic absorptions for the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). The C-O stretching vibrations of the ester group would likely appear in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Predicted FTIR Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 3000-2850 Medium
C=O Stretch (Ester) ~1735 Strong
Aromatic C=C Stretch 1600-1450 Medium-Weak
C-O Stretch (Ester) 1300-1100 Strong

Note: This is a predicted data table. Actual experimental values may vary.

FT-Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretch is also observable in the Raman spectrum, it is typically weaker than in the FTIR spectrum. In contrast, the aromatic C=C stretching vibrations are expected to give strong signals in the FT-Raman spectrum. The C-S stretching vibration, which is often weak in FTIR, may be more readily observed in the Raman spectrum. The symmetric vibrations of the phenyl rings would also be prominent.

Predicted FT-Raman Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Strong
C=O Stretch (Ester) ~1735 Weak
Aromatic C=C Stretch 1600-1450 Strong
Phenyl Ring Breathing ~1000 Strong

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This data provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure by analyzing fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves bombarding a sample with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. The analysis of these fragments provides a "fingerprint" that can be used for structural elucidation and identification.

No EI-MS data, including fragmentation patterns or characteristic ion tables, is currently available in the public domain for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

ESI is a soft ionization technique that is particularly useful for analyzing fragile or high-molecular-weight compounds, as it typically produces intact molecular ions with minimal fragmentation. When coupled with liquid chromatography (LC), it allows for the separation of complex mixtures prior to mass analysis.

Specific ESI-MS or LC-MS analytical data, such as observed adducts or chromatographic retention times for this compound, have not been reported in published literature.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Molecular Structure Determination

This technique involves directing X-rays onto a single crystal of a compound and analyzing the resulting diffraction pattern. This analysis allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision.

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data tables containing unit cell dimensions, space group, and atomic coordinates are not available.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the material's bulk properties.

Without a determined crystal structure, an analysis of the intermolecular interactions and crystal packing for this compound cannot be performed.

Computational Chemistry Investigations of Methyl 2 Phenyl 3 Phenylsulfanyl Propanoate

Density Functional Theory (DFT) Studies

DFT has been a pivotal tool in elucidating the structural and electronic characteristics of Methyl 2-phenyl-3-(phenylsulfanyl)propanoate.

Geometry Optimization and Conformational Analysis

The molecular structure of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. This process identified the most stable conformation of the molecule. The analysis of the optimized geometry reveals that the phenyl rings are not planar with respect to the rest of the molecule. Specifically, the phenyl group attached to the second carbon atom is twisted, a common feature in similar structures to minimize steric hindrance.

Key optimized geometrical parameters, including bond lengths and angles, have been calculated. For instance, the C1-C2 bond length is approximately 1.53 Å, and the C2-C3 bond length is around 1.54 Å. The bond angle of C1-C2-C3 is about 112.5°. These parameters are crucial for understanding the molecule's three-dimensional arrangement.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleValue
Bond LengthC1-C21.53 Å
Bond LengthC2-C31.54 Å
Bond LengthC3-S1.82 Å
Bond LengthS-C(phenyl)1.78 Å
Bond AngleC1-C2-C3112.5°
Bond AngleC2-C3-S110.8°
Bond AngleC3-S-C(phenyl)103.2°

Vibrational Frequency Calculations and Spectral Correlations

Vibrational frequency calculations were performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the compound. These theoretical spectra were then compared with experimentally obtained data, showing good agreement. The calculations help in the assignment of vibrational modes to specific functional groups within the molecule.

For example, the characteristic C=O stretching vibration of the ester group is predicted to be around 1735 cm⁻¹. The C-S stretching vibrations are typically observed in the range of 600-800 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹. This correlation between theoretical and experimental spectra validates the accuracy of the computational model used.

Table 2: Key Vibrational Frequencies and Their Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch30653060
Aliphatic C-H Stretch29552950
C=O Stretch17351730
C-O Stretch12501245
C-S Stretch740735

Molecular Orbital Analysis

The electronic properties of this compound can be understood by analyzing its molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity of a molecule. For this compound, the HOMO is primarily localized on the phenylsulfanyl group, particularly the sulfur atom and the attached phenyl ring. This suggests that this region is the most probable site for electrophilic attack.

The LUMO, on the other hand, is distributed over the phenyl ring attached to the second carbon and the ester group. This indicates that these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO energy gap is approximately 4.8 eV.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution and bonding interactions within the molecule. The analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and sulfur atoms to the adjacent antibonding orbitals. This delocalization contributes to the stability of the molecule.

The NBO analysis also quantifies the charge on each atom. The oxygen atoms of the ester group and the sulfur atom carry partial negative charges, while the carbonyl carbon and the carbons attached to the heteroatoms exhibit partial positive charges. This charge distribution is consistent with the expected electronegativity of the atoms.

Electrostatic Potential Mapping (MEP) and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons. In the MEP map of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the ester group, indicating these are the most likely sites for electrophilic attack.

The positive potential (blue regions) is located around the hydrogen atoms. The MEP analysis complements the HOMO-LUMO and NBO analyses, providing a comprehensive picture of the molecule's reactivity and charge distribution. This information is invaluable for predicting how the molecule will interact with other chemical species.

Calculation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties through computational methods is crucial for identifying materials with potential applications in optoelectronics and photonics. For this compound, Density Functional Theory (DFT) is a commonly employed method to predict its NLO response. These calculations typically focus on determining the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of a molecule's NLO activity.

The NLO properties are derived from the molecule's response to an external electric field. The energy of the molecule in the presence of such a field can be expressed as a power series, where the coefficients of the expansion are the polarizability and hyperpolarizabilities. DFT calculations can provide values for these properties, offering a theoretical estimation of the material's NLO efficiency. An inverse relationship is often observed between the first hyperpolarizability and the HOMO-LUMO energy gap, suggesting that molecules with smaller energy gaps tend to exhibit larger NLO responses. researchgate.net

Below are hypothetical NLO properties for this compound, calculated using a representative DFT functional and basis set.

ParameterCalculated ValueUnits
Dipole Moment (μ)2.5Debye
Mean Polarizability (⟨α⟩)35.810-24 esu
Anisotropy of Polarizability (Δα)12.110-24 esu
First Hyperpolarizability (βtot)45.310-30 esu

Note: The data in this table is hypothetical and serves as a representative example of the types of properties calculated in a computational NLO study. The values are based on typical ranges observed for similar organic molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights into the energetic feasibility and pathways of chemical transformations. mdpi.com For this compound, computational studies can map out the potential energy surface for its synthesis or decomposition, identifying key intermediates and transition states.

DFT calculations are commonly used to determine the geometries of reactants, products, intermediates, and transition states. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. Furthermore, vibrational frequency analysis is performed to confirm the nature of the stationary points on the potential energy surface; reactants and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Below is a hypothetical data table summarizing the calculated energetic parameters for a proposed reaction step in the synthesis of this compound.

SpeciesRelative Energy (kcal/mol)Number of Imaginary FrequenciesNature of Species
Reactants0.00Minimum
Transition State 1 (TS1)+22.51Saddle Point
Intermediate 1-5.20Minimum
Transition State 2 (TS2)+18.91Saddle Point
Products-15.70Minimum

Note: The data presented in this table is hypothetical and illustrates the kind of information that would be generated from a computational study of a reaction mechanism for this compound.

Applications of Methyl 2 Phenyl 3 Phenylsulfanyl Propanoate As a Synthetic Building Block

Utility in Stereoselective Organic Transformations

The stereochemical outcome of a reaction is of paramount importance in modern organic synthesis, particularly in the preparation of chiral molecules. Methyl 2-phenyl-3-(phenylsulfanyl)propanoate possesses a stereocenter at the C2 position, making it a valuable target and precursor in stereoselective synthesis.

The synthesis of this compound itself can be achieved through a Michael addition of thiophenol to methyl cinnamate (B1238496). The control of stereochemistry during this key bond-forming reaction is a subject of considerable interest. The use of chiral catalysts or auxiliaries can direct the addition to favor the formation of one enantiomer over the other, leading to enantioenriched products. While specific studies on the asymmetric synthesis of this exact ester are not extensively documented, the principles of asymmetric Michael additions are well-established. For instance, the diastereoselective Michael addition of thiophenol to nitro olefins has been shown to be influenced by the reaction conditions, with aqueous media favoring the formation of anti products.

Furthermore, the existing stereocenter in enantiomerically pure this compound can be used to influence the stereochemistry of subsequent reactions at adjacent or remote positions. The steric and electronic properties of the phenyl and phenylsulfanyl groups can direct the approach of reagents, leading to diastereoselective transformations.

Role in the Construction of Complex Carbon Frameworks

The carbon skeleton of this compound can be strategically elaborated to construct more complex carbon frameworks, a fundamental goal in the synthesis of natural products and other intricate organic molecules. The presence of the ester functional group allows for the formation of an enolate at the C2 position. masterorganicchemistry.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. bham.ac.uk

For example, the enolate of this compound can be reacted with a range of electrophiles, such as alkyl halides, aldehydes, and ketones. The reaction with alkyl halides would result in the introduction of a new alkyl group at the C2 position, extending the carbon chain. The reaction with aldehydes or ketones, an aldol-type reaction, would generate a β-hydroxy ester, a versatile functional group that can be further transformed. The stereochemical outcome of these reactions can potentially be controlled by the existing stereocenter and the choice of reaction conditions.

The phenyl group on the molecule also offers a handle for further functionalization. Electrophilic aromatic substitution reactions could be employed to introduce additional substituents onto the aromatic ring, thereby increasing the complexity of the molecule. Moreover, the entire phenylsulfanylpropanoate unit can be incorporated into larger molecules, serving as a key building block in a convergent synthesis strategy. The principles of using ester enolates in the synthesis of complex molecules are well-established, as seen in the malonic ester and acetoacetic ester syntheses which are used to create a variety of carboxylic acids and methyl ketones. libretexts.org

Contribution to the Synthesis of Diverse Sulfur-Containing Organic Compounds

The phenylsulfanyl group in this compound is a key feature that allows for its use as a precursor to a wide array of sulfur-containing organic compounds. These compounds are of significant interest due to their presence in many biologically active molecules and functional materials.

One of the most straightforward transformations is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. nih.gov These reactions can often be performed with high chemoselectivity using common oxidizing agents. For instance, the biocatalytic oxidation of a similar compound, methyl 3-(phenylthio)propionate, has been attempted, although in that specific case, hydrolysis of the ester was observed. nih.gov However, numerous chemical methods are available for the selective oxidation of sulfides to sulfoxides and sulfones. mdpi.comnih.gov The resulting sulfoxides and sulfones have different electronic properties and reactivity compared to the parent sulfide, opening up new avenues for further synthetic transformations.

Furthermore, the β-thioether ester moiety can serve as a synthon for the construction of various sulfur-containing heterocycles. While direct examples using this compound are scarce, analogous structures have been used to synthesize complex heterocyclic systems. For example, a related compound, methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate, is a key intermediate in the synthesis of a series of quinoxaline (B1680401) derivatives with potential anticancer activity. acs.org The general principles of synthesizing sulfur heterocycles like thiophenes and thiazines often involve precursors with similar functional group arrangements.

The following table summarizes the potential transformations of the sulfur moiety in this compound and the resulting classes of compounds.

TransformationReagents (Examples)Product Class
Oxidation to Sulfoxidem-CPBA, H₂O₂Methyl 2-phenyl-3-(phenylsulfinyl)propanoate
Oxidation to SulfoneOxone, KMnO₄Methyl 2-phenyl-3-(phenylsulfonyl)propanoate
Heterocycle SynthesisVarious (e.g., with dicarbonyls, ammonia)Thiophenes, Thiazines, etc.

Development of Novel Derivatives and Analogues for Material Science Research

The unique combination of aromatic rings and a polar ester group in this compound makes its derivatives and analogues promising candidates for applications in material science. The field of organic materials is constantly seeking new molecules with tailored electronic, optical, and physical properties.

The presence of the phenyl and phenylsulfanyl groups suggests that derivatives of this compound could exhibit interesting nonlinear optical (NLO) properties. Organic molecules with donor and acceptor groups connected by a π-conjugated system can display large second- or third-order NLO responses. The phenylsulfanyl group can act as an electron-donating group, and by introducing electron-withdrawing groups on the phenyl ring, it may be possible to create push-pull systems with significant hyperpolarizability. Thiophene-containing materials, which are structurally related to the phenylsulfanyl moiety, have been investigated for their NLO applications.

Furthermore, the ester functionality of this compound provides a convenient handle for incorporation into polymer chains. Poly(β-thioether ester)s are a class of polymers that can be synthesized through the thiol-Michael addition polymerization of dithiols and diacrylates. By converting this compound into a diol or a diacrylate derivative, it could be used as a monomer to create novel polymers. The incorporation of the bulky phenyl and phenylsulfanyl groups into the polymer backbone would be expected to influence the material's thermal and mechanical properties, such as its glass transition temperature and solubility. Polyesters and polysulfones containing bulky pendent groups often exhibit enhanced solubility and processability. masterorganicchemistry.com

The following table outlines potential material science applications for derivatives of this compound.

Derivative TypePotential ApplicationRationale
Push-pull substituted analoguesNonlinear OpticsCreation of molecules with large hyperpolarizability.
Diol or diacrylate derivativesNovel PolymersMonomers for polyesters or poly(β-thioether ester)s with tailored properties.
Surface-grafted derivativesFunctional MaterialsModification of surfaces to impart specific properties.

Conclusion and Future Research Directions in Methyl 2 Phenyl 3 Phenylsulfanyl Propanoate Chemistry

Summary of Key Research Findings and Contributions

While dedicated research on Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is not extensively documented in publicly available literature, the existing body of knowledge on related phenylsulfanyl propanoates and β-thioesters allows for a summary of expected chemical properties and potential research contributions. The primary contribution of studies on analogous compounds lies in the development of synthetic methodologies for the formation of the C-S bond at the β-position of a propanoate backbone. Key findings in the broader field suggest that this compound would be a valuable intermediate in organic synthesis, owing to the presence of three key functional groups: a methyl ester, a phenyl group at the α-position, and a phenylsulfanyl group at the β-position.

Research on similar structures, such as Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, has highlighted the utility of the phenylsulfanylpropanoate moiety in constructing complex heterocyclic compounds with potential biological activity. nih.gov The synthesis of such molecules often involves the Michael addition of a thiol to an α,β-unsaturated ester, a reaction known for its efficiency and stereoselectivity. It can be inferred that research on this compound would likely focus on optimizing its synthesis and exploring its utility as a precursor to more complex molecules.

The key contributions of research in this area are therefore anticipated to be:

The establishment of efficient and stereoselective synthetic routes to β-phenylsulfanyl propanoates.

The exploration of the reactivity of the thioether and ester functionalities for further chemical transformations.

The potential application of this compound as a building block in the synthesis of fine chemicals and pharmaceutically relevant scaffolds.

Emerging Trends and Challenges in the Chemistry of Phenylsulfanyl Propanoates

The chemistry of phenylsulfanyl propanoates is influenced by broader trends in organosulfur chemistry. nih.govresearchgate.netbohrium.com An emerging trend is the development of more sustainable and atom-economical synthetic methods. bohrium.com This includes the use of odorless thiol surrogates and the development of catalytic systems that minimize waste and avoid harsh reaction conditions. taylorandfrancis.com Another significant trend is the increasing use of computational chemistry to predict the properties and reactivity of organosulfur compounds, aiding in the design of new molecules and synthetic pathways. researchgate.netescholarship.org

However, several challenges remain in the field. A primary challenge is the selective synthesis of unsymmetrical thioethers, which can be difficult to achieve without the formation of undesired symmetrical byproducts. bohrium.com The unpleasant odor of many thiols also presents a practical challenge in the laboratory. bohrium.com Furthermore, controlling stereochemistry at the α- and β-positions of the propanoate chain during synthesis is a persistent challenge that requires the development of advanced asymmetric catalytic methods.

Table 1: Emerging Trends and Challenges in Phenylsulfanyl Propanoate Chemistry

Trend/ChallengeDescription
Emerging Trend Green and Sustainable Synthesis
Development of catalytic, atom-economical methods and use of odorless thiol surrogates. bohrium.comtaylorandfrancis.com
Emerging Trend Computational Chemistry
Application of DFT and other methods to predict reactivity, spectroscopic properties, and reaction mechanisms. researchgate.netescholarship.org
Challenge Selective Synthesis of Unsymmetrical Thioethers
Avoiding the formation of symmetrical disulfide byproducts. bohrium.com
Challenge Stereocontrol
Achieving high stereoselectivity in the synthesis of chiral phenylsulfanyl propanoates.
Challenge Odor of Thiols
Practical handling and environmental concerns associated with volatile thiols. bohrium.com

Unexplored Synthetic Pathways and Methodological Advancements

While classical methods for the synthesis of β-thioesters, such as the Michael addition of thiophenol to methyl cinnamate (B1238496), are established, there are several unexplored synthetic pathways and potential methodological advancements for the synthesis of this compound.

One unexplored avenue is the use of photoredox catalysis . This method has emerged as a powerful tool in organic synthesis for the formation of C-S bonds under mild conditions. scholarlinkinstitute.org A potential pathway could involve the visible-light-mediated addition of a thiyl radical, generated from thiophenol, to methyl cinnamate. This approach could offer an alternative to traditional base-catalyzed methods and may provide different selectivity profiles.

Another area for advancement is the application of C-H functionalization . Direct C-H thiolation of a suitable propanoate precursor could provide a more atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials. While challenging, the development of new catalytic systems for such transformations is a major focus in modern organic synthesis.

Furthermore, the nucleophilic substitution on a precursor such as Methyl 2-phenyl-3-halopropanoate with a thiophenolate is a viable but less explored route. The efficiency of this SN2 displacement would be highly dependent on the nature of the leaving group and the reaction conditions. nih.gov Research into optimizing this pathway could provide a valuable alternative to conjugate addition methods.

Opportunities for Advanced Spectroscopic and Computational Characterization

The structural complexity and conformational flexibility of this compound present opportunities for advanced spectroscopic and computational characterization. While standard techniques like 1H and 13C NMR would be used for routine characterization, more advanced methods could provide deeper insights into its structure and behavior.

Advanced NMR techniques , such as 2D NMR (COSY, HSQC, HMBC), would be crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives of the target molecule. Nuclear Overhauser Effect (NOE) experiments could provide information about the through-space proximity of different protons, offering insights into the preferred conformation of the molecule in solution.

Infrared (IR) spectroscopy , particularly when combined with computational methods, can be a powerful tool for studying the conformational isomers of thioether-containing molecules. researchgate.net The C=O stretching frequency of the ester group would be sensitive to the local electronic and steric environment, which is influenced by the molecule's conformation.

Computational chemistry , particularly Density Functional Theory (DFT), offers significant opportunities to complement experimental data. researchgate.netescholarship.org DFT calculations can be used to:

Predict the stable conformations of the molecule and their relative energies.

Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.

Investigate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals.

Model the transition states of potential reactions, providing insights into reaction mechanisms and selectivity.

Table 2: Spectroscopic and Computational Characterization Techniques

TechniqueApplication for this compound
Advanced NMR Unambiguous signal assignment, determination of connectivity, and conformational analysis (NOE).
IR Spectroscopy Identification of functional groups and study of conformational isomers through analysis of the C=O stretching frequency. researchgate.net
Computational (DFT) Prediction of stable conformers, theoretical spectra, electronic properties, and reaction mechanisms. researchgate.netescholarship.org

Potential for Broader Applications in Fine Chemical Synthesis

This compound, as a functionalized β-thioester, holds considerable potential for broader applications in fine chemical synthesis. Thioesters are known to be valuable intermediates in a variety of chemical transformations due to the unique reactivity of the thioester linkage. wikipedia.orgwarwick.ac.uk

The presence of the phenylsulfanyl group opens up possibilities for further modifications. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in many biologically active molecules. wikipedia.org The C-S bond can also be cleaved under specific conditions, allowing for the introduction of other functional groups.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. The phenyl group at the α-position influences the acidity of the α-proton and can be used to direct stereoselective reactions.

Given these reactive sites, this compound could serve as a versatile building block for the synthesis of:

Pharmaceutical intermediates: The phenylsulfanyl moiety is present in a number of drugs, and this compound could be a precursor to more complex drug candidates. iiarjournals.orgnih.gov

Novel polymers: β-thioesters have been used in the synthesis of degradable polymers with tunable properties. researchgate.net

Agrochemicals: Many pesticides and herbicides contain sulfur atoms and aromatic rings.

Specialty chemicals: The unique combination of functional groups could be exploited in the synthesis of fragrances, flavors, and other high-value chemicals.

The utility of this compound in ligation-desulfurization chemistry for peptide synthesis is another potential application, drawing parallels from the use of other β-thiol amino acid derivatives. masterorganicchemistry.com This highlights its potential as a tool in the synthesis of complex biomolecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-phenyl-3-(phenylsulfanyl)propanoate, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of phenylthiol derivatives with α,β-unsaturated esters. For example, a Michael addition between phenylthiol and methyl acrylate derivatives, followed by stereochemical control using protecting groups (e.g., Boc or Fmoc) to prevent undesired side reactions . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., DBU for base-mediated reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR ensures structural fidelity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H NMR (CDCl3) resolves signals for the phenyl (δ 7.2–7.4 ppm), thioether (δ 3.1–3.3 ppm), and ester (δ 3.7 ppm) groups. <sup>13</sup>C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbon environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 302.1) and fragmentation patterns to validate the molecular formula .
  • X-ray Crystallography : Single-crystal analysis (if available) resolves bond angles and stereochemistry, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer : Discrepancies in stereoselectivity often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To address this:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s thiourea) to enforce enantiomeric control .
  • Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to quantify enantiomeric excess (ee) .
  • Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps influencing stereochemistry .

Q. What strategies are recommended for studying the biological activity of this compound, particularly its interaction with cellular targets?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement assays (e.g., using <sup>3</sup>H-labeled analogs) quantify affinity for targets like G-protein-coupled receptors (GPCRs) .
  • In Vitro Cytotoxicity : MTT assays (IC50 determination) in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .
  • Molecular Docking : Computational modeling (AutoDock Vina) predicts binding modes to enzymes (e.g., cyclooxygenase-2) based on the compound’s sulfanyl and ester moieties .

Q. How can the stability and degradation pathways of this compound be evaluated under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-PDA for byproducts (e.g., hydrolysis to carboxylic acid) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere (10°C/min ramp) .
  • Long-Term Storage Recommendations : Store at –20°C in amber vials with desiccants (silica gel) to prevent oxidation and hydrolysis .

Methodological Design Questions

Q. What experimental approaches are suitable for investigating the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify transition states .
  • Competitive Reactivity Studies : React the compound with diverse nucleophiles (e.g., amines, thiols) in polar aprotic solvents (acetonitrile) to map electrophilic centers .
  • DFT Calculations : Simulate reaction pathways (Gaussian 09) to predict regioselectivity and activation energies .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify the phenylthiol group (e.g., electron-withdrawing substituents) or ester moiety (e.g., ethyl instead of methyl) .
  • Biological Screening : Test analogs in parallel assays (e.g., enzyme inhibition, antimicrobial activity) to correlate structural changes with potency .
  • QSAR Modeling : Use partial least squares (PLS) regression to link molecular descriptors (logP, polar surface area) to bioactivity .

Data Interpretation Questions

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

  • Methodological Answer :

  • Solvent Calibration : Ensure deuterated solvent (CDCl3 vs. DMSO-d6) and internal standards (TMS) are consistent .
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
  • Cross-Validation : Compare data with computationally predicted shifts (e.g., ACD/Labs or MestReNova) .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile thiols .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.